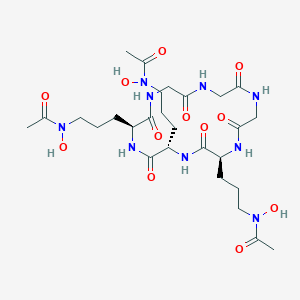
N-Desferriferrichrome
Overview
Description
N-Desferriferrichrome: is a hydroxamate siderophore, a type of molecule that binds and transports iron in microorganisms. It is a homodetic cyclic peptide composed of three glycyl and three N5-acetyl-N5-hydroxy-L-ornithyl residues . This compound is produced by various fungi, including Ustilago sphaerogena, and plays a crucial role in iron chelation and uptake .
Mechanism of Action
Target of Action
N-Desferriferrichrome, also known as Desferrichrome, is a hydroxamate siderophore . Siderophores are low-molecular-mass iron (3)-chelating compounds produced by microorganisms for the purpose of the transport and sequestration of iron . The primary targets of this compound are iron ions, which it binds to facilitate their uptake by organisms .
Mode of Action
This compound acts by binding free iron in the environment and enhancing its uptake by organisms . This interaction results in the formation of an iron-N-Desferriferrichrome complex, which can be transported across the cell membrane.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve iron metabolism. By chelating iron, this compound affects the availability of this essential nutrient for various biochemical processes. It has been found that the deletion of the gene responsible for the biosynthesis of the hydroxamate siderophore desferriferrichrome in certain fungi remodeled the flow of fatty acid and mainly reprogrammed the membrane lipid metabolism in cells .
Result of Action
The result of this compound’s action is the enhanced uptake and utilization of iron by the organism . This can have various molecular and cellular effects, depending on the specific roles of iron in the organism. For example, in certain fungi, it has been found to affect growth, metabolism, and the ability to trap nematodes .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the availability of iron. In environments with low iron availability, the production and action of this compound would be particularly important for organisms that rely on this compound for iron uptake .
Biochemical Analysis
Biochemical Properties
N-Desferriferrichrome plays a crucial role in biochemical reactions, particularly those involving iron intake . It interacts with various enzymes, proteins, and other biomolecules, aiding in the regulation of iron intake and cell membrane homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating iron intake and maintaining cell membrane homeostasis . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary function is to facilitate iron chelation and uptake, which is crucial for various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desferriferrichrome can be synthesized through a series of peptide coupling reactions involving glycyl and N5-acetyl-N5-hydroxy-L-ornithyl residues. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using fungi such as Ustilago sphaerogena. The fungi are cultured under iron-limited conditions to induce the production of siderophores. The compound is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: N-Desferriferrichrome primarily undergoes chelation reactions with iron ions. It can also participate in oxidation-reduction reactions due to the presence of hydroxamate groups .
Common Reagents and Conditions:
Chelation: Iron ions (Fe³⁺) are commonly used to form complexes with this compound.
Oxidation-Reduction: Hydrogen peroxide (H₂O₂) can be used in oxidation reactions involving this compound.
Major Products:
Iron Complexes: The primary product of chelation reactions is the iron-bound form of this compound.
Oxidized Products: Oxidation reactions can lead to the formation of various oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: N-Desferriferrichrome is used as a model compound to study iron chelation and transport mechanisms in microorganisms. It is also used in the synthesis of other siderophores and iron-chelating agents .
Biology: In biological research, this compound is used to study the role of siderophores in microbial iron metabolism. It is also used to investigate the effects of iron chelation on microbial growth and metabolism .
Medicine: It can be used to treat iron overload conditions and to inhibit the growth of iron-dependent pathogens .
Industry: In industrial applications, this compound is used in the production of biocontrol agents for agriculture. It is also used in the development of iron-chelating agents for various industrial processes .
Comparison with Similar Compounds
Ferrichrome: Another hydroxamate siderophore with a similar structure but with bound iron.
Desferriferricrocin: A structurally similar siderophore found in Neurospora crassa.
Uniqueness: N-Desferriferrichrome is unique due to its specific structure and its ability to chelate iron without being bound to it initially. This makes it particularly useful in studying iron transport and metabolism in microorganisms .
Properties
IUPAC Name |
N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188330 | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34787-28-5 | |
| Record name | N-Desferriferrichrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desferrichrome interact with its target and what are the downstream effects?
A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []
Q2: What is the structural characterization of Desferrichrome?
A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]
Q3: What is known about the material compatibility and stability of Desferrichrome?
A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.
Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?
A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.
Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?
A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.
Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?
A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []
Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?
A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.
Q8: What are the environmental implications of Desferrichrome?
A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.
Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?
A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.
Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?
A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


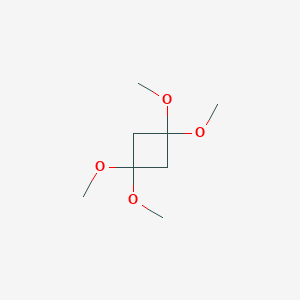
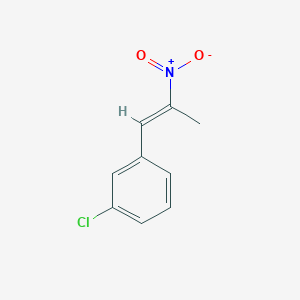
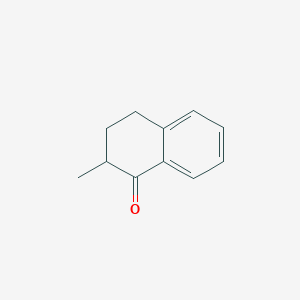
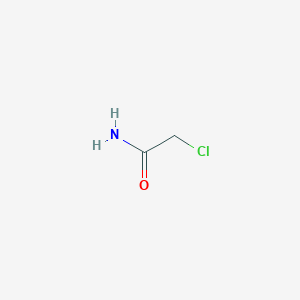


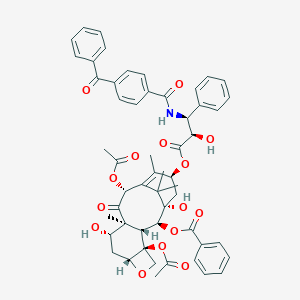
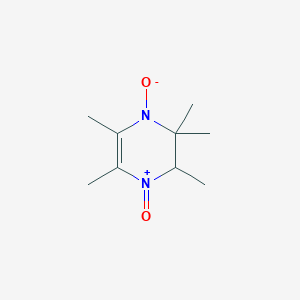
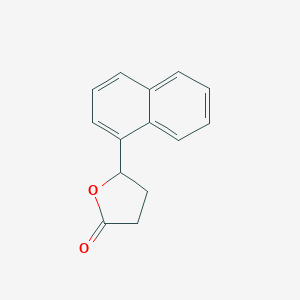

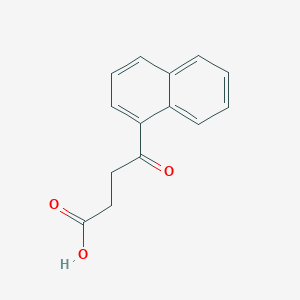

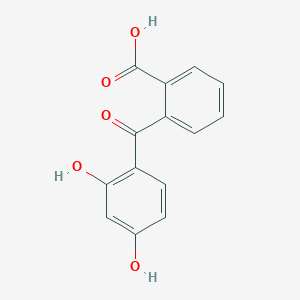
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
